molecular formula C19H24N4O3 B7058829 (4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

(4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B7058829
M. Wt: 356.4 g/mol
InChI Key: ODCSNMLFAJCESC-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxy groups and a piperazine ring attached to a dimethylphenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The pyrimidine ring can be synthesized through a condensation reaction of appropriate methoxy-substituted precursors under acidic or basic conditions. The piperazine ring is often prepared via cyclization reactions involving diamines and dihalides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the pyrimidine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

(4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: can be compared with other pyrimidine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-6-5-7-15(14(13)2)22-8-10-23(11-9-22)19(24)16-17(25-3)20-12-21-18(16)26-4/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCSNMLFAJCESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=CN=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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